

A Comparative Guide to Haplogroup O-M122 Frequencies in Diverse Ethnic Populations

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Compound of Interest

Compound Name: M122

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This guide provides a comparative analysis of the Y-chromosome haplogroup O-**M122** frequencies across various ethnic groups, primarily in East and Southeast Asia. The data presented is compiled from key population genetics studies and is intended to serve as a valuable resource for researchers in human genetics, anthropology, and related fields.

Data Presentation: O-M122 Frequencies

The following table summarizes the frequency of haplogroup O-**M122** in a range of ethnic populations. This haplogroup is a significant paternal lineage in East Asia, and its distribution is crucial for understanding historical migration patterns and population structures.

Ethnic Group	Region/Country	Frequency (%)	Reference(s)
East Asia			
Han Chinese (overall)	China	~53.35	[1]
- Northern Han	China	52.06	[2]
- Southern Han	China	53.72	[2]
- Changting, Fujian	China	74.3	[1]
- Pinghua-speaking Hans, Guangxi	China	29.7	[1]
Korean	Korea	~40-43	[1][3]
Japanese	Japan	~16-20	[1]
Manchu	China	~40-47	[1][3]
Tibetan	China (Qinghai, Yunnan)	10-48	[1][3]
Yi	China (Yunnan)	20-44	[1]
Zhuang	China	~25	[1]
She	China	~48	[3]
Hmong/Miao	China, Southeast Asia	~46	[3]
Southeast Asia			
Vietnamese	Vietnam	~40-44	[1][3]
Filipino	Philippines	~33	[1][3]
Malaysian	Malaysia	10.5-55.6	[1]
Indonesian	Indonesia	~25	[1]
Karen	~37	[3]	
South Asia			

Nyishi	India (Arunachal Pradesh)	94	[3]
Adi	India (Arunachal Pradesh)	89	[3]
Apatani	India (Arunachal Pradesh)	82	[3]
Naga	India	76	[3]
Garo	India (Meghalaya)	59.2	[1]
Khasi	India (Meghalaya)	31.7	[1]
Tamang	Nepal	86.7	[1]
Newar	Nepal	21.2	[1]
Central Asia			
Dungan	~40	[1]	
Salar	~30	[1]	
Bonan	~28	[1]	
Dongxiang	~24	[1]	
Mongolians	Mongolia	18-22.8	[1]
Uyghur	~12	[1]	
Kazakhs	~9	[1]	

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for Y-chromosome analysis. Below are detailed protocols representative of the key experiments cited.

Sample Collection and DNA Extraction

Genomic DNA is the foundational material for haplogroup analysis. The following extraction methods are commonly used:

- DNA Extraction from Whole Blood:
 - Collect 5-10 ml of peripheral blood from unrelated male individuals with informed consent.
 - Use a standard phenol-chloroform extraction method or a commercial kit (e.g., QIAamp DNA Blood Mini Kit) to isolate genomic DNA from leukocytes.
 - Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.
- DNA Extraction from Buccal Cells (Non-invasive method):
 - Collect buccal cells by having individuals swish with a saline solution or by using a cytobrush to scrape the inside of the cheek.
 - For mouthwash samples, centrifuge the solution to pellet the cells. For cytobrushes, eject the brush head into a collection tube.
 - Lyse the cells using a solution containing a detergent (e.g., SDS) and Proteinase K to digest proteins.
 - Precipitate the DNA using isopropanol or ethanol, wash with 70% ethanol, and resuspend in a buffered solution (e.g., TE buffer).

Y-Chromosome SNP Genotyping

Single Nucleotide Polymorphisms (SNPs) are used to identify specific haplogroups. The **M122** SNP is the defining marker for haplogroup O-**M122**.

- Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP):
 - PCR Amplification: Amplify the region of the Y-chromosome containing the **M122** SNP using specific primers.

- Reaction Mix: Include template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
- Cycling Conditions: An initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (94°C for 30s), annealing (e.g., 55-60°C for 30s), and extension (72°C for 1 min), with a final extension step (72°C for 5 min).
- Restriction Enzyme Digestion: The **M122** mutation creates or abolishes a recognition site for a specific restriction enzyme.
 - Incubate the PCR product with the appropriate restriction enzyme (as determined by the sequence around the **M122** SNP) according to the manufacturer's instructions.
- Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
- Genotype Determination: The presence or absence of the **M122** mutation is determined by the resulting fragment pattern on the gel. Individuals with the mutation will show a different banding pattern compared to those without it.

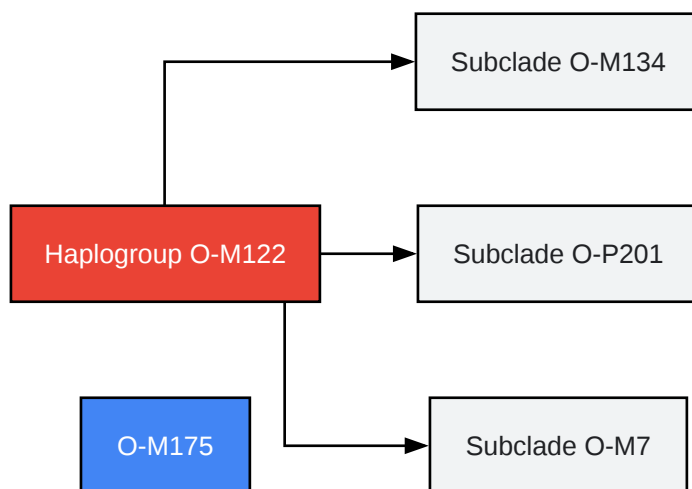
Y-Chromosome STR Haplotype Analysis

Short Tandem Repeats (STRs) on the Y-chromosome are used to analyze the diversity within a haplogroup.

- Multiplex PCR and Fragment Analysis:
 - Amplify multiple Y-STR loci simultaneously using a commercially available kit (e.g., AmpFISTR Yfiler PCR Amplification Kit). These kits contain fluorescently labeled primers for each STR locus.
 - Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis on a genetic analyzer (e.g., ABI Prism 3130).
 - Determine the allele sizes for each STR locus by comparing the fragments to an internal size standard. The combination of alleles at all tested loci constitutes the Y-STR haplotype.

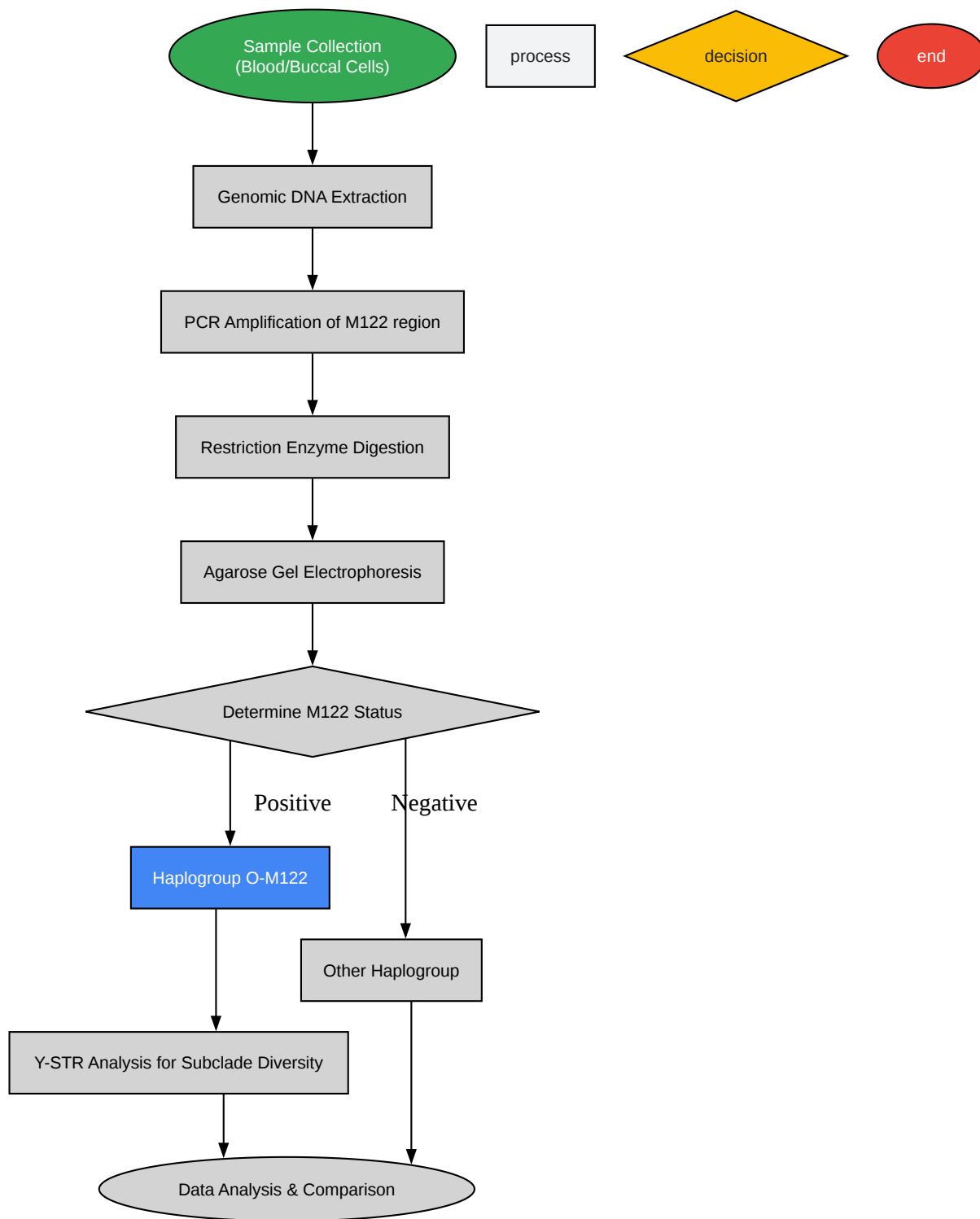
Mandatory Visualization

The following diagrams illustrate the phylogenetic context of haplogroup O-**M122** and a generalized workflow for its identification.



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Caption: Phylogenetic relationship of Haplogroup O-**M122** and its major subclades.



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Caption: Experimental workflow for the identification of Haplogroup O-M122.

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References

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- To cite this document: BenchChem. [A Comparative Guide to Haplogroup O-M122 Frequencies in Diverse Ethnic Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14761203#comparing-o-m122-frequencies-in-different-ethnic-groups]

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